2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound features a chlorophenyl group, a trifluoromethyl group, and a thiazole ring, making it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole ring. One common approach is the cyclization of 2-amino-4-(trifluoromethyl)thiazole with chloroacetic acid derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
This compound has found applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, but often include modulation of signaling cascades or inhibition of specific biochemical processes.
Comparison with Similar Compounds
2-(4-Chlorophenyl)-2-oxoethyl acetate
2-(4-Chlorophenyl)-2-oxoethyl benzoate
2-(4-Chlorophenyl)-2-oxoethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Uniqueness: This compound is unique due to its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
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Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3S/c1-7-19-12(14(16,17)18)11(23-7)13(21)22-6-10(20)8-2-4-9(15)5-3-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGLYUSQCYZPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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